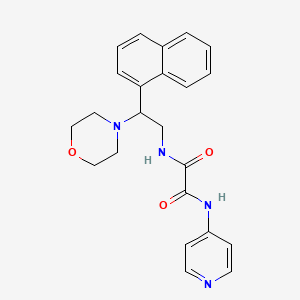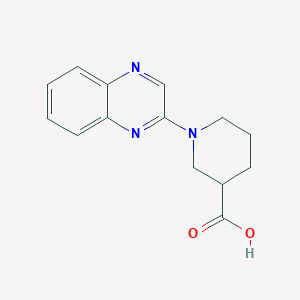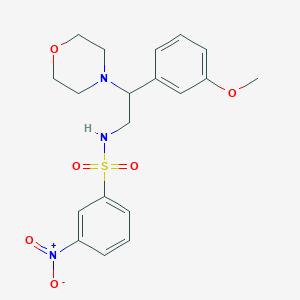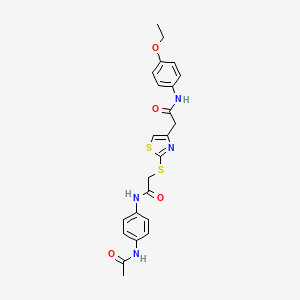
N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide
Overview
Description
N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide, also known as MNO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNO is a small molecule inhibitor of a protein called Bcl-2, which is involved in the regulation of cell death.
Mechanism of Action
N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide binds to the BH3-binding groove of Bcl-2, which prevents it from interacting with other proteins involved in cell survival. This leads to the activation of caspases, which are enzymes that cleave proteins and initiate the process of apoptosis. N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide has also been shown to induce autophagy, a process in which cells recycle their own components to maintain homeostasis.
Biochemical and Physiological Effects:
N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the overexpression of Bcl-2 in cancer cells, which makes them more sensitive to N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide-induced apoptosis. N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.
Advantages and Limitations for Lab Experiments
One of the advantages of using N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide in lab experiments is its high potency and selectivity for Bcl-2. This makes it a valuable tool for studying the role of Bcl-2 in cancer and other diseases. However, N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide has some limitations, such as its poor solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide research, including the development of more stable and soluble analogs, the optimization of dosing regimens, and the evaluation of its efficacy in combination with other drugs. N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide may also have potential applications in other diseases, such as Alzheimer's and Parkinson's, which are characterized by abnormal cell death. Further research is needed to fully understand the potential of N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide as a therapeutic agent.
Conclusion:
In conclusion, N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide, or N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide, is a promising small molecule inhibitor of Bcl-2 with potential therapeutic applications in cancer treatment. Its mechanism of action involves the induction of apoptosis and autophagy in cancer cells, while sparing normal cells. Although N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide has some limitations, it is a valuable tool for studying the role of Bcl-2 in cancer and other diseases. Further research is needed to fully understand the potential of N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide as a therapeutic agent.
Scientific Research Applications
N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide has been extensively studied for its potential therapeutic applications in cancer treatment. Bcl-2 is overexpressed in many types of cancer cells, which makes it a promising target for cancer therapy. N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting Bcl-2. This has led to the development of N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide-based drugs for cancer treatment.
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-N'-pyridin-4-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c28-22(23(29)26-18-8-10-24-11-9-18)25-16-21(27-12-14-30-15-13-27)20-7-3-5-17-4-1-2-6-19(17)20/h1-11,21H,12-16H2,(H,25,28)(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSBQLGQEPCVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3309219.png)
![2-(2-oxo-2-phenylethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3309223.png)
![1-((4-chlorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3309231.png)

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3309252.png)

![4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-5-yl)benzamide](/img/structure/B3309268.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3309274.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3309289.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3309305.png)

